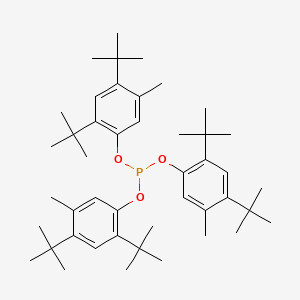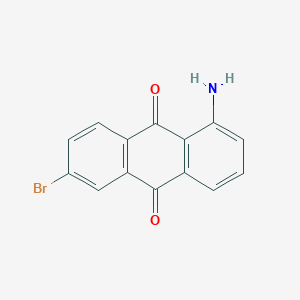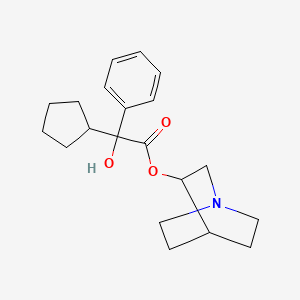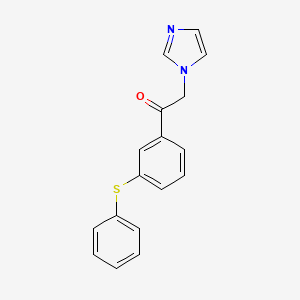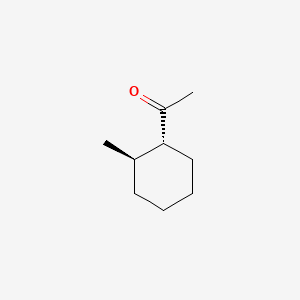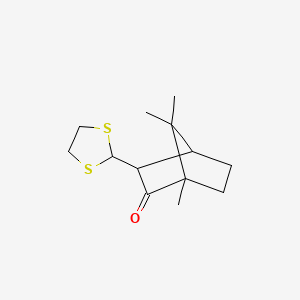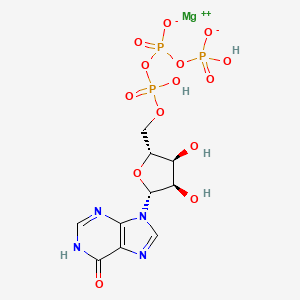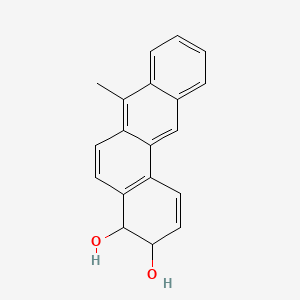
7-Methylbenz(A)anthracene-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylbenz(A)anthracene-3,4-diol is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C19H14O2. It is a derivative of benz(a)anthracene, featuring a methyl group at the 7th position and hydroxyl groups at the 3rd and 4th positions
Synthetic Routes and Reaction Conditions:
Benz(a)anthracene Derivatization: The compound can be synthesized by starting with benz(a)anthracene and introducing methyl and hydroxyl groups through a series of chemical reactions.
Direct Functionalization: Direct functionalization methods involve the use of specific reagents to add the desired groups directly to the benz(a)anthracene core.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, oxidation, and purification techniques.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction reactions can reduce the compound to simpler hydrocarbons.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents (e.g., bromine, chlorine) can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: 7-Methylbenz(a)anthracene-3,4-dione, 7-Methylbenz(a)anthracene-3,4-dicarboxylic acid.
Reduction Products: 7-Methylbenz(a)anthracene-3,4-dihydro derivative.
Substitution Products: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
7-Methylbenz(A)anthracene-3,4-diol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in studies related to mutagenesis and carcinogenesis.
Medicine: It is investigated for its potential anti-cancer properties and as a tool in drug discovery.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which 7-Methylbenz(A)anthracene-3,4-diol exerts its effects involves its interaction with cellular components, leading to DNA damage and subsequent cellular responses. The compound can intercalate into DNA, causing mutations and triggering apoptosis or cell death pathways. Molecular targets include DNA and various cellular enzymes involved in DNA repair and replication.
Comparación Con Compuestos Similares
Benz(a)anthracene: The parent compound without methyl and hydroxyl groups.
Benzo(a)pyrene: Another PAH with similar mutagenic properties.
Chrysene: A structurally related PAH with different substitution patterns.
Uniqueness: 7-Methylbenz(A)anthracene-3,4-diol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its presence of both methyl and hydroxyl groups makes it distinct from other PAHs, affecting its interaction with biological systems.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
62641-70-7 |
|---|---|
Fórmula molecular |
C19H16O2 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
7-methyl-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C19H16O2/c1-11-13-5-3-2-4-12(13)10-17-14(11)6-7-16-15(17)8-9-18(20)19(16)21/h2-10,18-21H,1H3 |
Clave InChI |
UJJYHXUOXFTWOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC(C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)
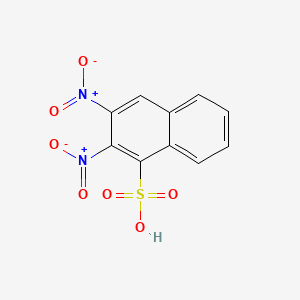
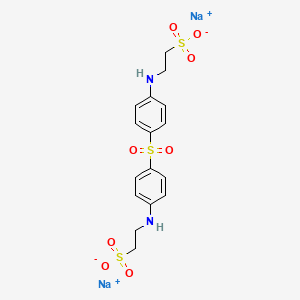
![[3-(7-Ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide](/img/structure/B15346214.png)
![Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-](/img/structure/B15346218.png)

